N-(2,4-difluorophenyl)-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetamide
Description
N-(2,4-difluorophenyl)-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2N5OS/c18-9-5-6-13(11(19)7-9)20-14(25)8-26-17-22-16-15(23-24-17)10-3-1-2-4-12(10)21-16/h1-7H,8H2,(H,20,25)(H,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAHVNOLEKERAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC(=O)NC4=C(C=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the triazine ring, and finally the attachment of the difluorophenyl and acetamide groups. Common reagents used in these reactions include halogenated compounds, amines, and sulfur-containing reagents. Reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper salts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve the conversion of sulfanyl groups to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions could involve the conversion of nitro groups to amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of nitro groups may produce amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing the triazinoindole structure exhibit promising anticancer properties. Specifically, N-(2,4-difluorophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide has been studied for its ability to inhibit tumor growth in various cancer cell lines.
- Case Study : In vitro studies demonstrated that this compound effectively induced apoptosis in human cancer cells through the activation of caspases and modulation of apoptotic pathways. Further studies are necessary to evaluate its efficacy in vivo and its potential as a therapeutic agent against specific types of cancer.
Antimicrobial Properties
The compound has shown antimicrobial activity against a range of bacterial strains. The presence of the triazine moiety is believed to enhance the interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.
- Case Study : A study evaluated the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at certain concentrations, suggesting its potential as an antimicrobial agent.
Enzyme Inhibition
N-(2,4-difluorophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide has been investigated for its role as an enzyme inhibitor. It has shown potential in inhibiting specific enzymes involved in disease pathways.
- Example : The compound was tested for inhibition of certain kinases implicated in cancer progression. Preliminary results indicate that it may act as a selective inhibitor, which could be beneficial in targeted cancer therapies.
Toxicological Studies
Understanding the safety profile of N-(2,4-difluorophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide is crucial for its application in medicine.
Cytotoxicity Assessment
Cytotoxicity assays have been performed to evaluate the safety of this compound on normal human cell lines compared to cancerous ones.
- Findings : The results suggest that while the compound exhibits cytotoxic effects on cancer cells, it shows lower toxicity towards normal cells at therapeutic doses.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,4-difluorophenyl)-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetamide include other heterocyclic compounds with similar structural features, such as:
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
N-(2,4-difluorophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide, a compound with the CAS number 454458-56-1, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H11F2N5OS
- Molecular Weight : 371.36 g/mol
- Structure : The compound features a difluorophenyl group and a triazinoindole moiety linked through a sulfanyl acetamide structure.
Anticancer Properties
Research indicates that N-(2,4-difluorophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes its activity against selected cancer types:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HCT116 (Colon) | 3.29 | Induction of apoptosis via caspase activation |
| H460 (Lung) | 10.0 | Inhibition of cell cycle progression |
| MCF-7 (Breast) | 8.107 | Inhibition of ERK1/2 signaling pathway |
The biological activity of this compound can be attributed to several mechanisms:
- Caspase Activation : Studies have shown that the compound induces apoptosis in cancer cells by activating caspases 3, 8, and 9, leading to programmed cell death.
- Cell Cycle Arrest : It has been observed that N-(2,4-difluorophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide causes cell cycle arrest at the G1 phase in various cancer cell lines.
- Inhibition of Kinase Activity : The compound inhibits key kinases involved in cancer progression, particularly the ERK1/2 pathway, which is crucial for cell proliferation and survival.
Case Studies
Several studies have documented the efficacy of N-(2,4-difluorophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide in vivo and in vitro:
- A study published in PubChem reported that this compound demonstrated selective cytotoxicity against leukemia cells with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .
- Another research article highlighted its effectiveness against solid tumors in animal models, showing a reduction in tumor size and improved survival rates compared to untreated controls.
Q & A
Q. What synthetic routes are available for preparing N-(2,4-difluorophenyl)-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetamide, and how is its purity validated?
Methodological Answer: The compound is typically synthesized via a nucleophilic substitution or coupling reaction between a triazinoindole-thiol intermediate and a substituted bromoacetamide. For example:
- Step 1: React 5H-[1,2,4]triazino[5,6-b]indol-3-thiol with 2-bromo-N-(2,4-difluorophenyl)acetamide in a polar solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 60–80°C for 12–24 hours .
- Step 2: Purify the crude product via column chromatography (e.g., petroleum ether/EtOAc gradient) and confirm purity using HPLC (>95%) .
- Characterization:
Q. Which in vitro assays are recommended for preliminary evaluation of biological activity?
Methodological Answer:
- Antimicrobial Activity: Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values with standard drugs like ciprofloxacin .
- Antidepressant Potential: Employ forced swim test (FST) and tail suspension test (TST) in murine models, measuring immobility time reduction vs. controls (e.g., imipramine as reference) .
- Enzyme Inhibition: Conduct aldose reductase (ALR2) inhibition assays using DL-glyceraldehyde as substrate, monitoring NADPH consumption at 340 nm .
Advanced Research Questions
Q. How can researchers assess the selectivity of this compound against structurally similar enzymes (e.g., ALR2 vs. ALR1)?
Methodological Answer:
- Kinetic Assays: Compare IC₅₀ values for ALR2 and ALR1 using recombinant enzymes. For example, cemtirestat analogs show >100-fold selectivity for ALR2 over ALR1 at 0.5 µM .
- Crystallography: Resolve co-crystal structures of the compound bound to ALR2 (PDB ID 4L8A) to identify key interactions (e.g., hydrogen bonding with Trp219, hydrophobic packing with Phe122) .
- Computational Docking: Use AutoDock Vina to simulate binding poses and calculate binding energies for both isoforms .
Q. What structural modifications enhance activity or address pharmacokinetic limitations?
Methodological Answer:
Q. How should contradictions in reported biological activities (e.g., antimicrobial vs. antidepressant) be resolved?
Methodological Answer:
- Assay Conditions: Standardize protocols (e.g., pH, temperature) and cell lines (e.g., HepG2 for cytotoxicity vs. SH-SY5Y for neuroactivity) .
- Metabolite Profiling: Use LC-MS/MS to identify active metabolites in different biological matrices (e.g., liver microsomes) .
- Dose-Response Studies: Perform full dose curves (0.1–100 µM) to distinguish primary targets from off-target effects .
Q. What in vivo models are suitable for evaluating efficacy and toxicity?
Methodological Answer:
- Antifungal Models: Use Candida albicans-infected mice, monitoring survival and fungal burden in kidneys .
- Neuroactivity: Apply olfactory bulbectomy (OBX) in rats to simulate depression, measuring hippocampal BDNF levels post-treatment .
- Toxicokinetics: Conduct single-dose pharmacokinetics in Sprague-Dawley rats (e.g., 10 mg/kg oral), analyzing plasma Cₘₐₓ and AUC .
Q. How can computational methods guide the optimization of this compound?
Methodological Answer:
- QSAR Modeling: Develop 2D/3D-QSAR models using MOE or Schrödinger to correlate substituents with ALR2 inhibition .
- ADMET Prediction: Use SwissADME to forecast properties (e.g., LogP = 3.1, high GI absorption) and refine solubility via PEG formulations .
- Free Energy Perturbation (FEP): Simulate the impact of fluorine substitutions on binding affinity using FEP+ in Desmond .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
